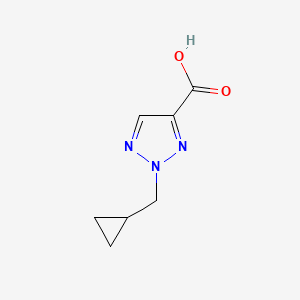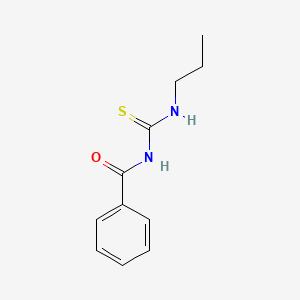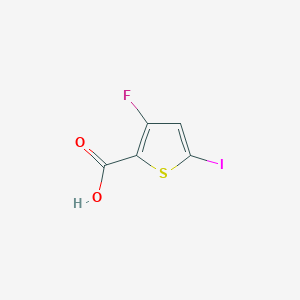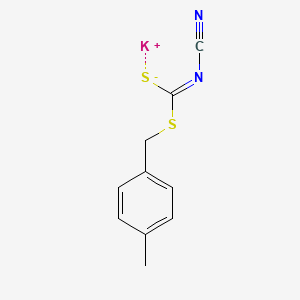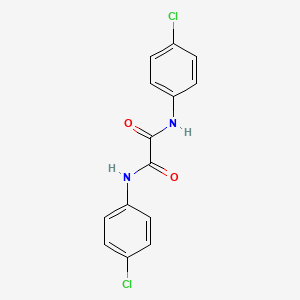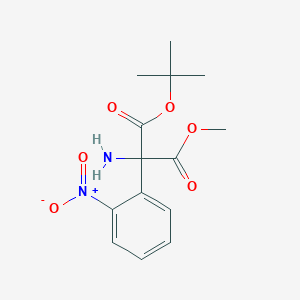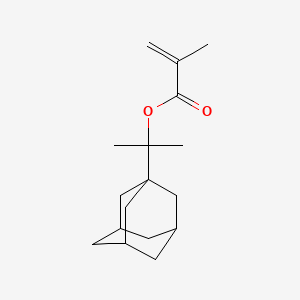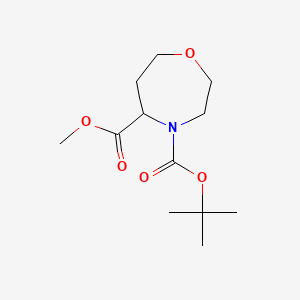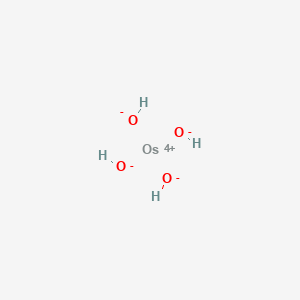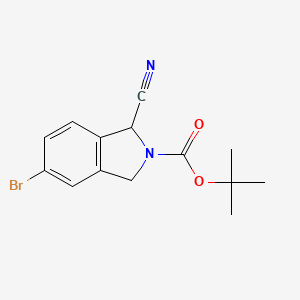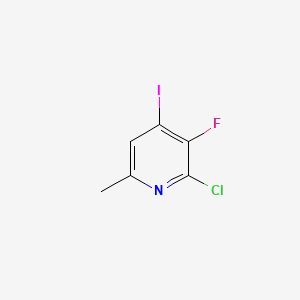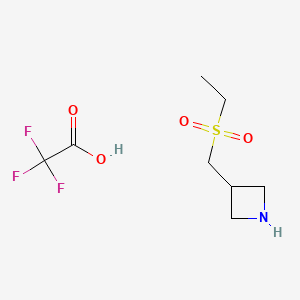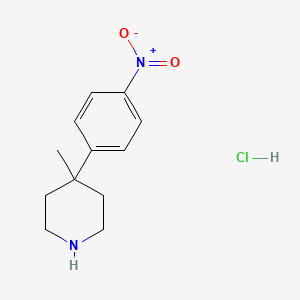
4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids and nitrating agents to achieve the desired substitution on the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-Methyl-4-(4-aminophenyl)piperidine;hydrochloride .
Applications De Recherche Scientifique
4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, influencing the compound’s biological activity. The piperidine ring provides structural stability and can enhance the compound’s ability to cross biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-4-(4-aminophenyl)piperidine;hydrochloride: A reduced form of the compound with an amino group instead of a nitro group.
4-Methyl-4-(4-chlorophenyl)piperidine;hydrochloride: A derivative with a chloro group.
4-Methyl-4-(4-methoxyphenyl)piperidine;hydrochloride: A derivative with a methoxy group
Uniqueness
4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C12H17ClN2O2 |
|---|---|
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
4-methyl-4-(4-nitrophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-12(6-8-13-9-7-12)10-2-4-11(5-3-10)14(15)16;/h2-5,13H,6-9H2,1H3;1H |
Clé InChI |
HDHJQXNFCDYRBG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCNCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


